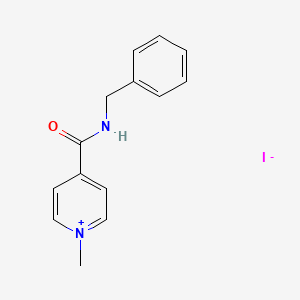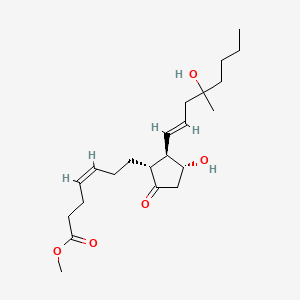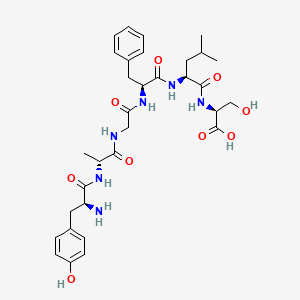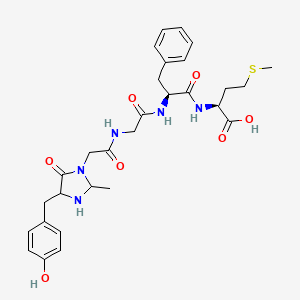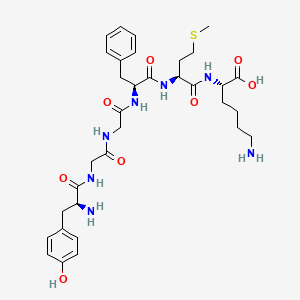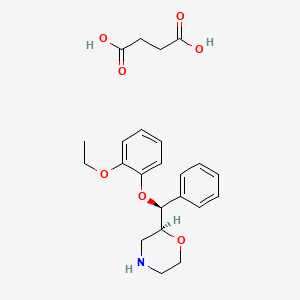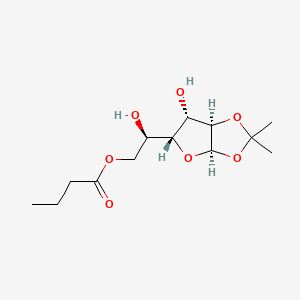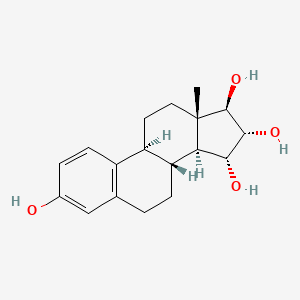
依帕司他
描述
依帕司他是一种羧酸衍生物,也是一种非竞争性可逆性醛糖还原酶抑制剂。它主要用于治疗糖尿病性神经病变,这是糖尿病患者常见的长期并发症。 依帕司他可减少细胞内山梨醇的积累,而山梨醇被认为是糖尿病性神经病变、视网膜病变和肾病变的原因 .
科学研究应用
依帕司他在科学研究中有着广泛的应用,包括:
化学: 用作醛糖还原酶抑制剂研究的模型化合物。
生物学: 研究其对涉及山梨醇积累的细胞途径的影响。
医学: 主要用于治疗糖尿病性神经病变,并且已被证明在改善神经传导速度和减少神经形态学异常方面具有潜力.
工业: 用于开发治疗糖尿病并发症的药物制剂.
作用机制
依帕司他抑制醛糖还原酶,醛糖还原酶催化葡萄糖转化为山梨醇。在高血糖情况下,细胞内山梨醇的积累会导致渗透压应激和细胞损伤。 通过抑制醛糖还原酶,依帕司他可减少山梨醇的积累,从而预防或减轻与糖尿病并发症相关的损伤 .
生化分析
Biochemical Properties
Epalrestat plays a significant role in biochemical reactions. It interacts with the enzyme aldose reductase, a key enzyme in the polyol pathway . Under hyperglycemic conditions, Epalrestat reduces the accumulation of intracellular sorbitol, which has been implicated in the pathogenesis of late-onset complications of diabetes mellitus .
Cellular Effects
Epalrestat has various effects on different types of cells and cellular processes. It influences cell function by reducing the accumulation of intracellular sorbitol . This reduction is believed to alleviate symptoms of diabetic neuropathy, retinopathy, and nephropathy . In addition, Epalrestat has been shown to improve the function of the blood-brain barrier by enhancing endothelial cell function during cerebral ischemia .
Molecular Mechanism
Epalrestat exerts its effects at the molecular level through several mechanisms. It inhibits aldose reductase, an enzyme that catalyzes the reduction of glucose to sorbitol . This inhibition prevents the accumulation of sorbitol within cells, thereby reducing the risk of diabetic complications . Furthermore, Epalrestat has been shown to reduce oxidative stress and inflammation in animal models of Parkinson’s disease .
Temporal Effects in Laboratory Settings
Over time, Epalrestat has been shown to effectively delay the progression of diabetic neuropathy and ameliorate associated symptoms . This effect was most evident in subjects with better glycemic control and with no or mild microangiopathies .
Dosage Effects in Animal Models
In animal models, the effects of Epalrestat vary with different dosages. For instance, in a study using a mouse model of Parkinson’s disease, Epalrestat was shown to improve motor symptoms by reducing oxidative stress and inflammation .
Metabolic Pathways
Epalrestat is involved in the polyol metabolic pathway. It interacts with the enzyme aldose reductase, reducing the accumulation of intracellular sorbitol under hyperglycemic conditions . This action is believed to alleviate the symptoms of diabetic neuropathy, retinopathy, and nephropathy .
Transport and Distribution
It is known that Epalrestat is easily absorbed into neural tissue , suggesting that it may be transported across cell membranes and distributed within the nervous system.
准备方法
合成路线及反应条件
依帕司他可以通过多步合成过程合成,该过程涉及各种化学中间体的反应。 一种常用的方法是将 2-甲基-3-苯基丙-2-烯醛与罗丹明缩合生成关键中间体,然后用氯乙酸进一步反应生成依帕司他 .
工业生产方法
在工业生产中,依帕司他的生产涉及优化反应条件,以确保高产率和高纯度。这包括控制温度、pH 值和反应时间。 最终产品通常通过重结晶或色谱技术进行纯化 .
化学反应分析
反应类型
依帕司他经历各种化学反应,包括:
氧化: 依帕司他可以被氧化形成相应的亚砜和砜。
还原: 还原反应可以将依帕司他转化为相应的醇衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在碱性条件下可以使用胺和醇等亲核试剂.
形成的主要产物
氧化: 亚砜和砜。
还原: 醇衍生物。
相似化合物的比较
类似化合物
- 雷尼司他
- 非达司他
- 索比宁
- 托瑞司他
比较
依帕司他作为醛糖还原酶抑制剂,由于其可逆性和非竞争性抑制机制而独一无二。 与其他一些抑制剂不同,依帕司他耐受性良好,副作用最小,使其成为目前市场上唯一可用的醛糖还原酶抑制剂 .
属性
IUPAC Name |
2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7+,12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUOJQWGUIOLD-NFZZJPOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046479 | |
| Record name | Epalrestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664249 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
82159-09-9 | |
| Record name | Epalrestat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82159-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epalrestat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082159099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epalrestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15293 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epalrestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epalrestat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPALRESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/424DV0807X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






